molecular formula C26H19N5O2S B11241251 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyanophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyanophenyl)acetamide

Cat. No.: B11241251
M. Wt: 465.5 g/mol
InChI Key: BILNCWIEFYGTGG-UHFFFAOYSA-N
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Description

2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyanophenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyanophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved by reacting 1-benzofuran-2-yl hydrazine with 4-methylbenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to form the triazole ring.

    Introduction of the Sulfanyl Group: The triazole derivative is then reacted with a thiol compound, such as thiourea, under basic conditions to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole intermediate with 4-cyanophenylacetyl chloride in the presence of a base to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its triazole ring is known for its biological activity, and modifications to the benzofuran and sulfanyl groups could yield compounds with potent pharmacological properties.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyanophenyl)acetamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes, while the benzofuran ring could interact with receptor sites. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyanophenyl)acetamide apart is its combination of a benzofuran ring, a triazole ring, and a sulfanyl group

Properties

Molecular Formula

C26H19N5O2S

Molecular Weight

465.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C26H19N5O2S/c1-17-6-12-21(13-7-17)31-25(23-14-19-4-2-3-5-22(19)33-23)29-30-26(31)34-16-24(32)28-20-10-8-18(15-27)9-11-20/h2-14H,16H2,1H3,(H,28,32)

InChI Key

BILNCWIEFYGTGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C#N)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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